molecular formula C13H20N2O3S B2623287 N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide CAS No. 1396794-99-2

N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide

Cat. No.: B2623287
CAS No.: 1396794-99-2
M. Wt: 284.37
InChI Key: YZXINQUZUHJDKQ-UHFFFAOYSA-N
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Description

N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative of interest in chemical and pharmacological research. Oxalamides are a significant class of compounds studied for their diverse biological activities and their role as key intermediates in organic synthesis and drug discovery . The molecular structure of this compound, which incorporates a tert-butyl group and a thiophene ring with a hydroxyethyl spacer, suggests potential for application in the development of receptor ligands and enzyme inhibitors. Researchers are exploring these structural motifs to mimic natural peptides and proteins, which can lead to compounds with high biological activity . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-tert-butyl-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-8-5-6-19-10(8)9(16)7-14-11(17)12(18)15-13(2,3)4/h5-6,9,16H,7H2,1-4H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXINQUZUHJDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C(=O)NC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is the reaction of tert-butylamine with oxalyl chloride to form N1-(tert-butyl)oxalamide. This intermediate is then reacted with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new alkylated or arylated derivatives.

Scientific Research Applications

N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with applications ranging from flavoring agents to enzyme inhibitors. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogues
Compound Name Substituents Key Structural Features Application/Activity Reference
Target Compound N1: tert-butyl; N2: 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl Thiophene ring, tertiary alkyl group, hydroxyethyl chain Hypothesized flavor modulation or enzyme interaction (no direct data) N/A
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) N1: 2,4-dimethoxybenzyl; N2: pyridin-2-yl ethyl Aromatic methoxy groups, pyridine ring Potent umami flavor enhancer; globally approved for food use
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) N1: 2,3-dimethoxybenzyl; N2: pyridin-2-yl ethyl Ortho-methoxy substitution on benzyl group Moderate CYP3A4 inhibition (51% at 10 µM) in preliminary assays
Compound 16 (N1-(4-(4-hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide) N1: 4-hydroxybenzoylphenyl; N2: 4-methoxyphenethyl Hydroxybenzoyl and methoxyphenethyl groups Inhibitor of stearoyl-CoA desaturase (SCD1) with 23% dimeric impurity
Compound 28 (N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide) N1: 3-chloro-4-fluorophenyl; N2: 4-methoxyphenethyl Halogenated aryl group SCD1 inhibitor (64% yield, confirmed by NMR and mass spectrometry)

Key Structural Insights :

  • Aromatic vs. Aliphatic Substituents : The target compound’s tert-butyl group (aliphatic) contrasts with the aromatic benzyl/pyridyl groups in S336 and S5454. Aliphatic substituents may reduce metabolic oxidation compared to aromatic analogs .
  • Thiophene vs.
Functional Comparison
Property Target Compound S336 S5456 Compound 28
Regulatory Status Not evaluated Approved globally (FEMA 4233) Experimental Experimental
Enzyme Interaction Unknown No significant CYP inhibition (<50% at 10 µM) Moderate CYP3A4 inhibition SCD1 inhibition
Toxicity (NOEL) Unknown 100 mg/kg bw/day (safe for food use) Not reported Not reported

Key Functional Insights :

  • Regulatory Approval: S336’s approval hinges on its low toxicity (NOEL = 100 mg/kg/day) and metabolic stability, attributed to its oxalamide core and methoxy/pyridyl substituents . The target compound’s tert-butyl group may similarly resist metabolic degradation.
  • Enzyme Selectivity : The hydroxyethyl-thiophene group in the target compound could interact with hydrophobic enzyme pockets, analogous to SCD1 inhibitors like Compound 28 .
Metabolic and Toxicological Profiles
  • CYP Interactions : S5456’s moderate CYP3A4 inhibition contrasts with S336’s lack of significant CYP effects, highlighting the impact of substituent positioning (2,4- vs. 2,3-dimethoxybenzyl) . The target compound’s thiophene group may pose a risk of CYP2C9/2C19 interactions, common with sulfur-containing heterocycles .
  • Glutathione Conjugation : Oxalamides with electron-withdrawing groups (e.g., chloro in Compound 28) may undergo glutathione conjugation via GST enzymes, a detoxification pathway enhanced by dietary antioxidants like BHA .

Biological Activity

N1-(tert-butyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide, with the CAS number 1396794-99-2, is a compound of interest due to its potential biological activities. This article reviews available literature on its chemical properties, biological effects, and potential therapeutic applications.

The molecular formula of this compound is C13H20N2O3SC_{13}H_{20}N_{2}O_{3}S, with a molecular weight of 284.38 g/mol. The structure comprises a tert-butyl group, a hydroxy group, and a methylthiophenyl moiety, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC13H20N2O3S
Molecular Weight284.38 g/mol
CAS Number1396794-99-2

Research suggests that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. The presence of the oxalamide functional group is known to enhance bioactivity through interactions with biological targets such as enzymes and receptors.

In Vitro Studies

In vitro studies have demonstrated that similar oxalamides can inhibit certain enzymes involved in inflammatory pathways. For example, compounds with structural similarities have shown inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .

In Vivo Studies

Animal model studies are crucial for understanding the pharmacological effects of this compound. Preliminary studies indicate that oxalamide derivatives can exhibit significant anti-inflammatory effects in rodent models of arthritis, suggesting potential therapeutic applications in chronic inflammatory diseases .

Case Studies

  • Anti-inflammatory Activity : A study involving a related oxalamide demonstrated significant reduction in paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent.
  • Antioxidant Properties : Another investigation found that oxalamides could scavenge free radicals effectively, suggesting a protective role against oxidative stress-related diseases.

Potential Therapeutic Applications

The diverse biological activities of this compound suggest its potential use in:

  • Anti-inflammatory therapies : Targeting chronic inflammatory conditions such as arthritis.
  • Cancer therapeutics : Investigating its role in inhibiting tumor growth through modulation of signaling pathways.

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